Derivatives of 1-(2-Chlorophenyl)ethanamine, specifically those incorporating a tetraline ring system, have shown promise as agonists for β3-adrenergic receptors []. These receptors are found in various tissues, including adipose tissue and the gastrointestinal tract, and their activation has been linked to increased energy expenditure and potential therapeutic benefits in obesity and type 2 diabetes.
1-(2-Chlorophenyl)ethanamine serves as a key structural motif for ligands targeting the peripheral benzodiazepine receptor (PBR) []. Specifically, the compound 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195) and its derivatives have been extensively studied as PBR ligands. PBR is primarily located in the outer mitochondrial membrane of cells in various tissues, including the brain, kidneys, and immune cells. It is involved in various cellular processes, including steroidogenesis, apoptosis, and inflammation.
Research suggests that RWJ-333369, which uses 1-(2-Chlorophenyl)ethanamine as a core structure, shows potential as a novel neuromodulator, particularly in treating epilepsy []. This compound undergoes extensive metabolism in the body, primarily through O-glucuronidation and hydrolysis followed by oxidation [, ].
Derivatives of 1-(2-Chlorophenyl)ethanamine have found applications in materials science, particularly as building blocks for synthesizing organic compounds with nonlinear optical (NLO) properties []. These materials are crucial in optoelectronics and photonics for applications such as optical switching, frequency conversion, and optical data storage. The presence of the chlorine atom and the potential for introducing other functional groups allow for the fine-tuning of the electronic and optical properties of these materials.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: